![molecular formula C22H18FN5O4S2 B2480592 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide CAS No. 1203402-93-0](/img/structure/B2480592.png)
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide
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Description
Synthesis Analysis
The synthesis of structurally related compounds, such as N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide and its derivatives, involves reactions between benzo[d]thiazol-2-amine and various fluoro-substituted phenyl compounds, yielding high yields and providing a basis for the synthesis methodology applicable to our compound of interest. These reactions are characterized by their efficiency and the high purity of the resulting products, as demonstrated through detailed spectral analysis including 1H, 13C NMR, UV, IR, and mass spectrometry (Manolov, Ivanov, & Bojilov, 2021).
Molecular Structure Analysis
The molecular structure of related compounds, such as 6-(4-Fluorophenyl)-8-phenyl-2,3-dihydro-4H-imidazo[5,1-b][1,3]thiazin-4-one, provides insights into the structural characteristics of our compound. These analyses reveal the presence of [6-5] fused ring systems and the conformational preferences of the molecular scaffolds involved. Such structural elucidations are typically achieved through X-ray crystallography, offering detailed insights into the atomic arrangement and spatial geometry of these molecules (Gallagher et al., 2007).
Chemical Reactions and Properties
The chemical behavior of compounds similar to our target molecule can be inferred from studies on their reactivity and interaction with other chemical entities. For instance, the reactivity of pyridazine derivatives towards different reagents and conditions has been extensively studied, shedding light on potential reactions that our compound might undergo. These studies encompass various organic transformations, including cyclization reactions, substitutions, and the formation of heterocyclic structures, which are fundamental to understanding the chemical properties of these compounds (El-Mariah, Hosny, & Deeb, 2006).
Scientific Research Applications
Antimicrobial and Antiviral Agents
- Antimicrobial Activity : Some derivatives of this compound exhibit potent antibacterial properties. For instance, certain compounds demonstrated antibacterial inhibition against Micrococcus luteus, and Staphylococcus species, while others showed significant activity against various bacterial and fungal strains, even matching the antimicrobial activity of standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
- Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit Hepatitis C virus NS5B polymerase, showing notable inhibition percentages (Çıkla et al., 2013).
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4S2/c1-14(28-20(29)11-10-19(26-28)15-2-4-16(23)5-3-15)21(30)25-17-6-8-18(9-7-17)34(31,32)27-22-24-12-13-33-22/h2-14H,1H3,(H,24,27)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUURJXCKWFARDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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